molecular formula C17H14FNO3 B7644811 4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one

4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one

Cat. No. B7644811
M. Wt: 299.30 g/mol
InChI Key: IIAYZGOZFRQVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one, also known as AG-1478, is a small molecule inhibitor that selectively blocks the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in scientific research as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one selectively blocks the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and inhibits the growth and proliferation of cancer cells. This compound has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents such as cisplatin and paclitaxel. This compound has been investigated for its potential use in the treatment of psoriasis, as it has been shown to inhibit the proliferation of keratinocytes. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one is its high selectivity for EGFR, which allows for more targeted therapy and reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors such as gefitinib and erlotinib. This compound also has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one. One area of research is the development of more potent analogs of this compound that can be used in the treatment of cancer and other diseases. Another area of research is the investigation of the use of this compound in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, the potential use of this compound in the treatment of other diseases such as psoriasis and Alzheimer's disease warrants further investigation.

Synthesis Methods

4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one can be synthesized by reacting 4-fluoroaniline with 7-hydroxy-4-methylcoumarin in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic aromatic substitution to form the desired product. The crude product can be purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one has been extensively studied in scientific research as a potential therapeutic agent for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other chemotherapeutic agents. This compound has also been investigated for its potential use in the treatment of other diseases such as psoriasis and Alzheimer's disease.

properties

IUPAC Name

4-[(4-fluoroanilino)methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-21-14-6-7-15-11(8-17(20)22-16(15)9-14)10-19-13-4-2-12(18)3-5-13/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAYZGOZFRQVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.